![molecular formula C17H13ClFN3O2 B2675792 N-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226450-35-6](/img/structure/B2675792.png)
N-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
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Overview
Description
The compound “N-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide” is a complex organic molecule that contains several functional groups. These include an indole group, a carboxamide group, and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves an indole ring (a fused benzene and pyrrole ring) attached to a carboxamide group. Additionally, a fluorophenyl group is attached via an amide linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the amide groups might undergo hydrolysis under acidic or basic conditions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide groups could enhance its solubility in polar solvents .Scientific Research Applications
Metabotropic Glutamate Receptor 4 (mGlu4) Modulation
- Research : Engers et al. synthesized and characterized VU0418506, demonstrating its efficacy in preclinical rodent models of Parkinson’s disease .
Tyrosinase Inhibition
- Application : Leveraging the 3-chloro-4-fluorophenyl motif, researchers identified inhibitors of tyrosinase from Agaricus bisporus . This compound’s structural features may contribute to its inhibitory activity .
- Research : Mirabile et al. explored the use of the 3-chloro-4-fluorophenyl group to identify tyrosinase inhibitors, potentially useful in skin-related applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-13-7-10(5-6-14(13)19)22-16(23)9-21-17(24)12-8-20-15-4-2-1-3-11(12)15/h1-8,20H,9H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURSCOBGBHSLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide |
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